molecular formula C19H23NO4 B14409492 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 85078-28-0

1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene

Cat. No.: B14409492
CAS No.: 85078-28-0
M. Wt: 329.4 g/mol
InChI Key: KXMTYDLYAOOSDP-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-ethoxy-4-(4-propoxyphenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy and propoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-Ethoxy-4-[2-amino-1-(4-propoxyphenyl)ethyl]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones and other oxidized aromatic compounds.

Scientific Research Applications

1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, making it less complex and potentially less versatile in applications.

    1-Ethoxy-4-methylbenzene: Contains a methyl group instead of the nitro and propoxyphenyl groups, resulting in different chemical properties and reactivity.

    1-Ethoxy-2-nitrobenzene:

Uniqueness

1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85078-28-0

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene

InChI

InChI=1S/C19H23NO4/c1-3-13-24-18-11-7-16(8-12-18)19(14-20(21)22)15-5-9-17(10-6-15)23-4-2/h5-12,19H,3-4,13-14H2,1-2H3

InChI Key

KXMTYDLYAOOSDP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC

Origin of Product

United States

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